Amogastrin

Description

used in conjunction with pertechnetate for gastric scintigraphy

Properties

CAS No. |

16870-37-4 |

|---|---|

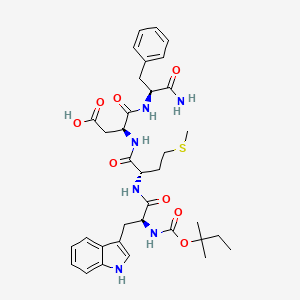

Molecular Formula |

C35H46N6O8S |

Molecular Weight |

710.8 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(2-methylbutan-2-yloxycarbonylamino)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C35H46N6O8S/c1-5-35(2,3)49-34(48)41-27(18-22-20-37-24-14-10-9-13-23(22)24)32(46)38-25(15-16-50-4)31(45)40-28(19-29(42)43)33(47)39-26(30(36)44)17-21-11-7-6-8-12-21/h6-14,20,25-28,37H,5,15-19H2,1-4H3,(H2,36,44)(H,38,46)(H,39,47)(H,40,45)(H,41,48)(H,42,43)/t25-,26-,27-,28-/m0/s1 |

InChI Key |

CAVZBWFUMSXZFB-LJWNLINESA-N |

Isomeric SMILES |

CCC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |

Canonical SMILES |

CCC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N |

Appearance |

Solid powder |

Other CAS No. |

16870-37-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

WMDF |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

amogastrin tert-amyloxycarbonyltetragastrin |

Origin of Product |

United States |

Foundational & Exploratory

Amogastrin's Mechanism of Action on Parietal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amogastrin, a synthetic analogue of the hormone gastrin, is a potent stimulant of gastric acid secretion. Its mechanism of action on parietal cells is multifaceted, involving both direct and indirect signaling pathways that ultimately converge on the activation of the H+/K+-ATPase proton pump. This technical guide provides a comprehensive overview of the molecular interactions, signaling cascades, and physiological responses elicited by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.

Core Mechanism: Dual Signaling Pathways

This compound stimulates gastric acid secretion through two principal pathways: a direct action on parietal cells and an indirect pathway mediated by histamine release from enterochromaffin-like (ECL) cells. While both pathways contribute to the overall response, the indirect pathway is largely considered the primary mediator of gastrin-stimulated acid secretion in vivo.

Direct Pathway on Parietal Cells

This compound directly stimulates parietal cells by binding to the cholecystokinin 2 receptor (CCK2R), a G-protein coupled receptor located on the basolateral membrane of these cells. This interaction initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i). The rise in [Ca2+]i is a critical event that contributes to the morphological transformation of the parietal cell, including the fusion of tubulovesicles containing the H+/K+-ATPase with the apical membrane, a prerequisite for acid secretion.

Indirect Pathway via ECL Cells

The predominant mechanism of this compound-induced acid secretion involves the stimulation of ECL cells. This compound binds to CCK2 receptors on ECL cells, triggering the synthesis and release of histamine. Histamine then acts as a paracrine mediator, diffusing to adjacent parietal cells and binding to histamine H2 receptors (H2R). The activation of H2R, another G-protein coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the translocation and activation of the H+/K+-ATPase proton pump.

Synergistic Interactions

A key feature of this compound's action is the potentiation that occurs between the direct and indirect pathways. The modest increase in intracellular calcium initiated by the direct pathway synergizes with the cAMP signaling cascade activated by the indirect histamine pathway. This synergistic interaction results in a much greater stimulation of acid secretion than would be achieved by either pathway alone.

Signaling Pathways

The intricate network of signaling events triggered by this compound is depicted below.

Quantitative Data

The following tables summarize key quantitative parameters related to the action of this compound and its analogues.

| Compound | Receptor | Cell Type | Parameter | Value | Reference |

| Pentagastrin | CCK2R | Pig Parietal Cells | EC50 (Aminopyrine Accumulation) | ~5 nM | [1] |

| Gastrin-17 | CCK2R | Rat Parietal Cells | Potentiation of Histamine (100 µM) | 36-95% at 100 nM | [2] |

| Pentagastrin | CCK2R | Rat Parietal Cells | Potentiation of Histamine (100 µM) | 32-70% at 100 nM | [2] |

Table 1: Potency and Efficacy of Gastrin Analogues on Parietal Cells.

| Ligand | Receptor | Ki (nM) |

| CCK-8 | CCK2R | 0.3 - 1 |

| Gastrin | CCK2R | 0.3 - 1 |

| CCK-8 desulfate | CCK2R | 0.3 - 1 |

| CCK-4 | CCK2R | ~10 |

Table 2: Binding Affinities of Ligands to the CCK2 Receptor.

Experimental Protocols

Isolation of Parietal Cells

This protocol describes a common method for enriching parietal cells from gastric mucosa for in vitro studies.

References

The Influence of Amogastrin on α-Aminoisobutyric Acid Gastric Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the gastric uptake of α-aminoisobutyric acid (AIB), a non-metabolizable amino acid analog, and explores the potential regulatory role of amogastrin. This document synthesizes current knowledge on the relevant amino acid transport systems, details the intricate signaling pathways initiated by this compound, and provides comprehensive experimental methodologies for further investigation.

Introduction to α-Aminoisobutyric Acid and Gastric Transport

α-Aminoisobutyric acid (AIB) serves as a valuable tool in cell biology and physiology as a specific probe for the activity of amino acid transport System A.[1][2][3] This transport system is a secondary active, sodium-dependent process responsible for the uptake of small, neutral amino acids.[3][4] In the context of the gastric mucosa, the transport of amino acids is crucial for cellular nutrition, protein synthesis, and the regulation of gastric acid secretion.[5] While AIB is primarily transported by System A, some evidence also suggests a potential for transport via the sodium-independent System L.[5]

This compound, a synthetic analog of the peptide hormone gastrin, is a potent stimulant of gastric acid secretion and mucosal growth.[6][7] It exerts its effects by binding to cholecystokinin B (CCKB) receptors on parietal and enterochromaffin-like (ECL) cells.[7][8][9] Given the profound physiological effects of this compound on gastric cells and the known interplay between ion transport and cellular metabolism, understanding its influence on nutrient uptake, such as that of AIB, is of significant interest.

Quantitative Data on α-Aminoisobutyric Acid Transport

Direct quantitative data on the specific effect of this compound on AIB uptake in gastric cells is not extensively documented in publicly available literature. However, studies on analogous systems and related secretagogues provide valuable insights. For instance, in pancreatic acini, secretagogues including gastrin have been shown to inhibit AIB uptake by over 50%.[10] This effect is believed to be mediated by an increase in intracellular calcium.[10]

Kinetic parameters for AIB transport have been characterized in other cell types, providing a baseline for expected values in gastric cells.

Table 1: Kinetic Parameters of α-Aminoisobutyric Acid (AIB) Transport in Various Cell Types

| Cell Type | Transport System | Km | Vmax | Reference |

| Osteoblastic Rat Osteosarcoma Cells | System A | 0.57 mM | 4.07 nmol/30 min/plate | [3] |

| Saccharomyces cerevisiae | General Amino Acid Transport | 270 µM | 24 nmol/min per mg cells (dry weight) | [11] |

Experimental Protocols

To investigate the effect of this compound on AIB uptake in the gastric mucosa, a multi-step experimental approach is required, beginning with the isolation of gastric glands and proceeding to a radiolabeled uptake assay.

Isolation of Gastric Glands

This protocol is adapted from methodologies for isolating rabbit and rat gastric glands.[12][13]

Materials:

-

New Zealand White rabbit or Sprague-Dawley rat

-

Saline solution

-

Collagenase (Type I or as optimized) solution (e.g., 1 mg/ml in a suitable buffer)

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

-

Centrifuge

-

Microscope

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Perfuse the stomach with high-pressure saline through the aorta to remove blood.

-

Excise the stomach and empty its contents.

-

Separate the gastric mucosa from the underlying muscle layers.

-

Mince the mucosal tissue into small fragments (1-2 mm).

-

Incubate the minced tissue in the collagenase solution with gentle agitation for a period determined by optimization (e.g., 90 minutes at 37°C) to digest the connective tissue.

-

Monitor the digestion process periodically under a microscope until a significant number of isolated gastric glands are observed.

-

Terminate the digestion by diluting with cold HBSS.

-

Separate the glands from undigested tissue and single cells by repeated washing and low-speed centrifugation (e.g., 100 x g for 2 minutes).

-

Assess the viability of the isolated glands using a method such as trypan blue exclusion.

α-Aminoisobutyric Acid (AIB) Uptake Assay

This assay measures the uptake of radiolabeled AIB into the isolated gastric glands.

Materials:

-

Isolated gastric glands

-

Krebs-Ringer-HEPES (KRH) buffer or other suitable physiological buffer

-

[14C]-α-Aminoisobutyric acid (or [3H]-AIB)

-

This compound (various concentrations)

-

Inhibitors (e.g., ouabain for Na+/K+-ATPase, specific System A inhibitors)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Method for protein quantification (e.g., BCA assay) or a normalization technique such as 3H-labeling of proteins.[1]

Procedure:

-

Pre-incubate aliquots of isolated gastric glands in KRH buffer at 37°C for a set period (e.g., 15-30 minutes) to allow them to equilibrate.

-

Add this compound at the desired final concentrations to the experimental tubes. Include control tubes with no this compound. For inhibition studies, pre-incubate with inhibitors before adding this compound and AIB.

-

Initiate the uptake by adding [14C]-AIB to a final concentration within the physiological range (e.g., 0.1-1 mM).

-

Incubate for a specific time course (e.g., 1, 5, 10, 20 minutes) at 37°C with gentle agitation.

-

Terminate the uptake by rapidly adding ice-cold KRH buffer containing a high concentration of non-radiolabeled AIB (to outcompete further uptake) and immediately centrifuging the glands.

-

Wash the gland pellet multiple times with ice-cold buffer to remove extracellular [14C]-AIB.

-

Lyse the cells in the pellet (e.g., with a suitable detergent or NaOH).

-

Transfer an aliquot of the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Use another aliquot of the lysate to determine the protein content for normalization of the uptake data.

-

Express the results as nmol or pmol of AIB uptake per mg of protein per unit of time.

Signaling Pathways and Visualizations

This compound, upon binding to the CCKB receptor, activates a cascade of intracellular signaling events that ultimately lead to the physiological responses of gastric cells.[9][14] A key event is the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[9] This signaling can also lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[10]

Given that secretagogues have been shown to inhibit AIB uptake in pancreatic cells via a calcium-dependent mechanism,[10] it is plausible that a similar regulatory pathway exists in gastric cells. The this compound-induced increase in intracellular calcium could potentially modulate the activity of System A transporters.

Caption: this compound signaling cascade and its potential influence on AIB transport.

Caption: Workflow for measuring this compound's effect on AIB uptake.

Conclusion and Future Directions

The gastric uptake of α-aminoisobutyric acid is a critical process mediated primarily by the System A amino acid transporter. This compound, a key regulator of gastric function, initiates a complex signaling cascade involving intracellular calcium mobilization and the activation of several protein kinases. While direct evidence is currently lacking, the known inhibitory effect of other secretagogues on AIB uptake in a calcium-dependent manner in other digestive tissues suggests a plausible mechanism by which this compound may negatively regulate AIB transport in the stomach.

Future research should focus on directly quantifying the effect of this compound on AIB uptake in isolated gastric glands or cultured gastric parietal cells using the methodologies outlined in this guide. Such studies would elucidate a novel aspect of this compound's regulatory role in gastric physiology and could have implications for understanding the interplay between hormonal signaling and nutrient transport in both health and disease. Furthermore, exploring the specific downstream effectors of the this compound signaling pathway that may interact with and modulate System A transporter activity will be a crucial next step in unraveling this regulatory network.

References

- 1. An improved method to evaluate secretory activity of isolated gastric glands and cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Role of calcium and other trace elements in the gastrointestinal physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gastric acid secretion from parietal cells is mediated by a Ca2+ efflux channel in the tubulovesicle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An amino acid transporter involved in gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Role of gastrin as a trophic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calcium signaling mechanisms in the gastric parietal cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gastrin | Peptide, Digestion & Stomach Acid | Britannica [britannica.com]

- 10. Stimulation of gastrin-CCKB receptor promotes migration of gastric AGS cells via multiple paracrine pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. documentsdelivered.com [documentsdelivered.com]

- 14. sites.lsa.umich.edu [sites.lsa.umich.edu]

Amogastrin's Influence on Prostaglandin E2 Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the relationship between amogastrin, a synthetic analog of gastrin, and the release of prostaglandin E2 (PGE2). It covers the quantitative effects, underlying signaling mechanisms, and detailed experimental protocols relevant to studying this interaction. This information is critical for professionals investigating gastric physiology, mucosal protection, and the development of therapeutic agents targeting these pathways.

Core Findings: this compound-Induced Prostaglandin E2 Release

This compound administration has been demonstrated to significantly increase the release of various prostaglandins into the gastric lumen, with a pronounced effect on Prostaglandin E2 (PGE2). PGE2 is a key mediator in the gastrointestinal tract, known for its roles in mucosal defense and the regulation of acid secretion.[1][2]

Quantitative Data Summary

A study in healthy human volunteers quantified the increase in prostaglandin release from gastric juice following this compound administration. The results, highlighting the significant impact on PGE2, are summarized below.

| Prostaglandin | Mean Rate of Increase |

| PGE2 | 3.48 |

| 6-keto-PGF1α | 3.98 |

| PGD2 | 1.54 |

Data from Saitoh et al., 1989.[2] The rate of increase was calculated based on measurements from gastric juice under basal and this compound-stimulated conditions.

Signaling Pathways of this compound-Induced PGE2 Synthesis

This compound, acting as a gastrin analog, stimulates PGE2 production primarily through the cholecystokinin 2 (CCK2) receptor on gastric epithelial cells.[1][3][4][5] This interaction initiates a cascade of intracellular signaling events that culminate in the increased expression of cyclooxygenase-2 (COX-2), the rate-limiting enzyme in prostaglandin synthesis.[1][3][4][6]

Several key signaling pathways have been identified as crucial mediators of this process:

-

PI3K/Akt Pathway : Activation of the CCK2 receptor by this compound leads to the stimulation of Phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B). This pathway is a significant contributor to the upregulation of COX-2 gene transcription.[1][3][6]

-

JAK2/STAT3 Pathway : The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical route. This compound binding to the CCK2 receptor can trigger the phosphorylation and activation of JAK2, which then activates STAT3. Activated STAT3 translocates to the nucleus to promote the transcription of target genes, including COX-2.[3][6]

-

MAPK/ERK Pathway : In some cellular contexts, the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK), has also been implicated in gastrin-mediated COX-2 induction.[1][4]

These pathways converge to enhance the synthesis and subsequent release of PGE2, which then exerts its physiological effects on the gastric mucosa.

Experimental Protocols

The following sections detail the methodologies for investigating the effect of this compound on PGE2 release, based on established experimental practices.

In Vivo Human Study Protocol

This protocol outlines the key steps for a study in human volunteers to measure this compound-induced PGE2 release in gastric juice.

1. Subject Recruitment and Preparation:

-

Recruit healthy volunteers with no history of gastrointestinal disease.

-

Ensure subjects fast overnight prior to the experiment.

2. Baseline Gastric Juice Collection:

-

A nasogastric tube is inserted into the stomach of the subject.

-

Gastric juice is continuously aspirated for a baseline period (e.g., 30-60 minutes) to determine basal prostaglandin levels.

3. This compound Administration:

-

This compound is administered, typically via intramuscular injection or intravenous infusion at a specified dose.

4. Stimulated Gastric Juice Collection:

-

Following this compound administration, gastric juice collection continues for a defined period (e.g., 60-120 minutes).

-

Collected samples are immediately placed on ice and processed to prevent prostaglandin degradation.

5. Sample Processing:

-

The pH of the gastric juice samples is measured and adjusted to a neutral range (pH 7.0-7.4) to stabilize the prostaglandins.

-

Samples are centrifuged to remove solid debris.

-

The supernatant is stored at -80°C until analysis.

6. Prostaglandin E2 Quantification:

-

Extraction: Prostaglandins are extracted from the gastric juice supernatant using solid-phase extraction columns.

-

Separation (Optional but Recommended): High-Performance Liquid Chromatography (HPLC) can be used to separate different prostaglandin types.[2]

-

Measurement: PGE2 levels are quantified using a competitive binding assay, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA).[7][8][9][10]

In Vitro Cell Culture Protocol

This protocol describes an in vitro experiment using gastric epithelial cells to investigate the direct effects of this compound on PGE2 release.

1. Cell Culture:

-

Culture a suitable human gastric epithelial cell line (e.g., AGS cells stably expressing the CCK2 receptor) in appropriate media until confluent.[1]

2. Serum Starvation:

-

Serum-starve the cells for a period (e.g., 12-24 hours) to reduce baseline signaling activity.

3. This compound Treatment:

-

Treat the cells with varying concentrations of this compound for different time points. Include a vehicle control group.

4. Supernatant Collection:

-

At the end of each treatment period, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any detached cells or debris.

5. PGE2 Quantification:

6. (Optional) Western Blot for COX-2:

-

Lyse the cells remaining in the culture plates.

-

Perform Western blotting on the cell lysates to determine the expression levels of COX-2 protein, correlating this with the PGE2 release data.

This guide provides a comprehensive overview for researchers and drug development professionals working on this compound, gastrin receptors, and prostaglandin signaling. The provided data, pathways, and protocols serve as a foundational resource for designing and interpreting experiments in this important area of gastrointestinal research.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Effect of this compound on the release of various prostaglandins into gastric lumen in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gastrin acting on the cholecystokinin2 receptor induces cyclooxygenase-2 expression through JAK2/STAT3/PI3K/Akt pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gastrin stimulates cyclooxygenase-2 expression in intestinal epithelial cells through multiple signaling pathways. Evidence for involvement of ERK5 kinase and transactivation of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. researchgate.net [researchgate.net]

- 7. scite.ai [scite.ai]

- 8. Distribution of Prostaglandin E2 in Gastric and Duodenal Mucosa: Possible Role in the Pathogenesis of Peptic Ulcer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. revvity.com [revvity.com]

- 10. abcam.com [abcam.com]

Amogastrin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amogastrin, a synthetic tetrapeptide analogue of the C-terminal fragment of gastrin, has carved a niche in diagnostic medicine. This document provides a comprehensive technical overview of this compound, detailing its discovery as a potent gastric acid secretagogue, the methodologies for its chemical synthesis, and its mechanism of action through the cholecystokinin B receptor (CCKBR). Quantitative data on its biological activity are presented, alongside detailed experimental protocols for its study. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its biochemical and physiological roles.

Discovery and Development

This compound, chemically known as N-((1,1-Dimethylpropoxy)carbonyl)-L-tryptophyl-L-methionyl-L-alpha-aspartyl-L-phenylalaninamide, is a synthetic analogue of tetragastrin. Tetragastrin itself represents the C-terminal four amino acids of the hormone gastrin and is the minimal fragment that retains the full physiological activity of the parent hormone. The development of this compound was rooted in the extensive structure-activity relationship studies of gastrin and its fragments, which aimed to produce more stable and potent analogues for clinical use.

The key innovation in this compound's structure is the presence of a tert-amyloxycarbonyl (Aoc) protecting group at the N-terminus. This modification enhances the lipophilicity and stability of the peptide, contributing to its clinical utility. Its primary application is as a diagnostic agent to stimulate gastric acid secretion for the assessment of gastric function and for gastric mucosal imaging, often in conjunction with 99mTc-pertechnetate.[1]

Chemical Synthesis

The synthesis of this compound is achieved through solid-phase or solution-phase peptide synthesis methodologies. The core tetrapeptide, Trp-Met-Asp-Phe-NH₂, is assembled sequentially, followed by the coupling of the N-terminal tert-amyloxycarbonyl protecting group.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

A representative workflow for the solid-phase synthesis of the this compound peptide backbone is outlined below. This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Workflow: Solid-Phase Peptide Synthesis of this compound Backbone

Caption: Solid-phase synthesis workflow for this compound.

Detailed Steps:

-

Resin Preparation: Rink Amide resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed by treatment with a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The first amino acid, Fmoc-L-Phenylalanine, is activated using a coupling reagent (e.g., HBTU, HOBt) and coupled to the deprotected resin. The completion of the reaction is monitored (e.g., by the Kaiser test).

-

Washing: The resin is washed with DMF and dichloromethane (DCM) to remove excess reagents and by-products.

-

Chain Elongation: Steps 2-4 are repeated for the sequential coupling of Fmoc-L-Aspartic acid (with a tert-butyl side-chain protecting group), Fmoc-L-Methionine, and Fmoc-L-Tryptophan (with a tert-butyloxycarbonyl side-chain protecting group).

-

N-terminal Modification: Following the final Fmoc deprotection, the tert-amyloxycarbonyl group is introduced by reacting the N-terminus of the peptide with a suitable tert-amyloxycarbonylating agent.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified this compound is lyophilized to obtain a stable, powdered product.

Mechanism of Action and Signaling Pathway

This compound exerts its physiological effects by acting as an agonist at the cholecystokinin B receptor (CCKBR), also known as the gastrin receptor. The CCKBR is a G-protein coupled receptor (GPCR) primarily found on enterochromaffin-like (ECL) cells and parietal cells in the gastric mucosa.

Upon binding of this compound to the CCKBR, a conformational change in the receptor activates the associated heterotrimeric G-protein, Gq. This initiates a downstream signaling cascade that ultimately leads to the stimulation of gastric acid secretion.

CCKBR Signaling Pathway

References

The Gatekeepers: An In-depth Technical Guide to α-Aminoisobutyric Acid Transport Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Aminoisobutyric acid (AIB), a non-metabolizable amino acid analogue, has served as a pivotal tool in dissecting the intricacies of neutral amino acid transport across cellular membranes. Its resistance to metabolic degradation allows for the precise study of transport kinetics and regulation, providing invaluable insights for fields ranging from basic cell biology to therapeutic drug development. This technical guide delves into the core mechanisms of AIB transport, focusing on the primary transport systems, their kinetic properties, regulatory signaling pathways, and the experimental protocols used for their investigation.

Core Transport Mechanisms

The transport of AIB into cells is predominantly mediated by System A , a Na⁺-dependent transport system responsible for the uptake of small, neutral amino acids. The key players in System A-mediated transport are the Sodium-coupled Neutral Amino Acid Transporters (SNATs) , encoded by the SLC38 gene family. Three main isoforms are implicated in AIB transport:

-

SNAT1 (SLC38A1)

-

SNAT2 (SLC38A2)

-

SNAT4 (SLC38A4)

While System A is the primary route for AIB uptake, some studies suggest a minor contribution from Na⁺-independent mechanisms, potentially involving System L and Alanine-Serine-Cysteine (ASC) transporters .

Quantitative Data on AIB Transport Kinetics

The kinetic parameters of AIB transport, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), vary depending on the cell type and the specific transporter isoform expressed. The use of AIB and its methylated analog, N-methyl-AIB (MeAIB), has allowed for the characterization of these transport systems.

| Cell Type/Tissue | Transporter System/Isoform | Substrate | Kₘ (mM) | Vₘₐₓ (nmol/mg protein/min) | Reference |

| Osteoblastic Rat Osteosarcoma Cells | System A | AIB | 0.57 | 0.136 | [1] |

| Human Placental Trophoblast | System 1 (SNAT1/SNAT2-like) | MeAIB | 0.38 ± 0.12 | 0.00139 ± 0.00045 | [2] |

| Human Placental Trophoblast | System 2 (SNAT4-like) | MeAIB | 45.4 ± 25.0 | 0.0595 ± 0.0146 | [2] |

Note: Vₘₐₓ values were converted to nmol/mg protein/min for consistency. The original Vmax for osteoblastic cells was 4.07 nmol/30 min/plate and for placental trophoblasts were in pmol/mg protein/20 min. Conversions are approximate and depend on specific experimental conditions not fully detailed in the abstracts.

Regulatory Signaling Pathways

The activity of AIB transporters, particularly SNAT2, is intricately regulated by various signaling pathways that respond to hormonal cues and nutrient availability.

Insulin Signaling Pathway

Insulin is a key regulator of SNAT2 activity. The binding of insulin to its receptor triggers a signaling cascade that promotes the translocation of SNAT2-containing vesicles to the plasma membrane, thereby increasing AIB uptake.

Caption: Insulin signaling pathway leading to increased SNAT2-mediated AIB uptake.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth and proliferation, and its activity is sensitive to amino acid availability. The presence of amino acids, particularly glutamine and leucine, activates mTORC1, which in turn can upregulate the expression of SNAT2, leading to a positive feedback loop that enhances amino acid uptake.

Caption: mTORC1 signaling pathway activated by amino acids, leading to increased SNAT2 expression.

Experimental Protocols

Radiolabeled AIB Uptake Assay

This protocol outlines a general method for measuring AIB uptake in cultured cells using a radiolabeled tracer, such as [³H]AIB or [¹⁴C]AIB.

Materials:

-

Cultured cells of interest

-

Culture medium

-

Phosphate-buffered saline (PBS)

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Radiolabeled AIB ([³H]AIB or [¹⁴C]AIB)

-

Unlabeled AIB (for competition experiments)

-

Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well culture plates (e.g., 24-well plates)

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Cell Culture: Culture the cells under appropriate conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.

-

Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed PBS to remove any residual medium and amino acids.

-

Pre-incubation: Add pre-warmed uptake buffer to each well and incubate the plate at 37°C for 15-30 minutes to allow the cells to equilibrate.

-

Initiation of Uptake: Aspirate the pre-incubation buffer. Initiate the uptake by adding uptake buffer containing a known concentration of radiolabeled AIB. For competition experiments, add uptake buffer containing both radiolabeled AIB and a high concentration of unlabeled AIB to a separate set of wells.

-

Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 10, 15, 30 minutes). The incubation time should be within the linear range of uptake for the specific cell type.

-

Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive uptake buffer and immediately wash the cells three times with ice-cold PBS. This step is critical to remove any extracellular tracer.

-

Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.

-

Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial. Add scintillation cocktail, mix well, and measure the radioactivity using a scintillation counter.

-

Protein Quantification: In parallel wells, determine the protein concentration using a standard method (e.g., BCA assay) to normalize the uptake data.

-

Data Analysis: Express the AIB uptake as nmol (or pmol) of AIB per mg of protein per unit of time. The specific uptake is calculated by subtracting the non-specific uptake (in the presence of excess unlabeled AIB) from the total uptake.

Caption: Experimental workflow for a radiolabeled AIB uptake assay.

Conclusion and Future Directions

The study of a-aminoisobutyric acid transport has been instrumental in elucidating the fundamental mechanisms of neutral amino acid uptake. The primary mediators, the SNAT transporters of System A, are not merely passive conduits but are dynamically regulated by key cellular signaling pathways, including those governed by insulin and mTOR. This intricate regulation highlights the central role of amino acid transport in coordinating cellular metabolism, growth, and proliferation.

For drug development professionals, understanding the specificity and regulation of these transporters offers opportunities for targeted therapeutic interventions. For instance, in cancer, where altered amino acid metabolism is a hallmark, targeting SNAT transporters could represent a viable strategy to limit nutrient supply to tumor cells. Conversely, enhancing AIB transport could be beneficial in conditions requiring increased protein synthesis or cellular repair.

Future research should focus on developing more specific pharmacological modulators for each SNAT isoform to dissect their individual contributions in various physiological and pathological contexts. Furthermore, elucidating the downstream signaling events triggered by AIB transport itself will provide a more complete picture of how cells sense and respond to their amino acid environment. The continued use of AIB as a research tool, coupled with advanced molecular and imaging techniques, will undoubtedly continue to unravel the complexities of amino acid transport and its profound implications for human health and disease.

References

Amogastrin Analogs: A Deep Dive into Structure-Activity Relationships and Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Amogastrin, a synthetic tetrapeptide analog of the C-terminal fragment of gastrin, serves as a critical tool in understanding the intricate mechanisms of gastric acid secretion and cellular proliferation mediated by the cholecystokinin B receptor (CCKBR). This technical guide provides a comprehensive overview of the structural analogs of this compound, their corresponding biological activities, the experimental protocols used for their evaluation, and the complex signaling pathways they modulate.

Core Structures: this compound and its Progenitors

This compound is chemically known as N-((1,1-Dimethylpropoxy)carbonyl)-L-tryptophyl-L-methionyl-L-α-aspartyl-L-phenylalaninamide. It is a derivative of tetragastrin , the C-terminal tetrapeptide of gastrin, with the sequence Trp-Met-Asp-Phe-NH2. The addition of a tert-amyloxycarbonyl (AOC) group to the N-terminus of tetragastrin yields this compound, enhancing its stability.

Another key analog is pentagastrin , a synthetic pentapeptide (Boc-β-Ala-Trp-Met-Asp-Phe-NH2). It incorporates a β-alanine residue and an N-terminal tert-butyloxycarbonyl (Boc) protecting group. These modifications were aimed at improving the potency and in vivo stability compared to the natural gastrin fragments.

Structure-Activity Relationships: Unraveling the Molecular Determinants of Activity

The biological activity of this compound and its analogs is primarily mediated through their interaction with the CCKBR, a G-protein coupled receptor. Structure-activity relationship (SAR) studies have been pivotal in identifying the key structural motifs required for receptor binding and activation.

Quantitative Analysis of this compound Analogs

The following table summarizes the biological activity of various this compound and related analogs. The data is compiled from multiple studies and highlights the impact of specific structural modifications on receptor affinity and functional potency.

| Compound/Analog | Structure | Receptor Binding Affinity (IC50, nM) | Functional Potency (EC50/ED50) | Key Findings |

| Tetragastrin | Trp-Met-Asp-Phe-NH2 | ~10 | Potent agonist for gastric acid secretion. | The core pharmacophore required for CCKBR activation. |

| This compound | AOC-Trp-Met-Asp-Phe-NH2 | Data not consistently reported, but acts as a potent agonist. | Stimulates gastric acid secretion. | N-terminal modification enhances stability. |

| Pentagastrin | Boc-β-Ala-Trp-Met-Asp-Phe-NH2 | ~1 | Potent agonist for gastric acid secretion. | The addition of β-Ala and Boc group increases potency and stability. |

| Analog 1 | Boc-Trp-Lys(Tac)-Asp-Phe-NH2 | CCK-A: Potent | Anorectic agent in rats. | Demonstrates selectivity for CCK-A receptor over CCK-B. |

| Analog 2 (A-71623) | Boc-Trp-Lys(o-tolylaminocarbonyl)-Asp-N(Me)Phe-NH2 | CCK-A: 3.7 nM | Potent anorectic agent. | High selectivity and potency for the CCK-A receptor. |

| Analog 3 (A-70874) | [Structure Description] | CCK-A: 4.9 nM, CCK-B: 710 nM | Partial agonist for amylase release. | Selective agonist at CCK-A receptors. |

Note: IC50 values represent the concentration of a ligand that is required for 50% inhibition of binding of a radiolabeled ligand. EC50/ED50 values represent the concentration or dose of a drug that gives half-maximal response.

Key Experimental Protocols

The evaluation of this compound analogs involves a series of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.

Radioligand Binding Assay for CCKBR

This assay is fundamental for determining the affinity of this compound analogs for the CCKB receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the CCKB receptor (e.g., guinea pig brain cortex, transfected cell lines).

-

Radioligand: A radiolabeled ligand with high affinity for the CCKB receptor, such as [3H]pentagastrin or [125I]gastrin, is used.

-

Incubation: The membranes are incubated with the radioligand in the presence of varying concentrations of the unlabeled this compound analog (competitor).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves.

Gastric Acid Secretion Assay

This in vivo assay measures the ability of this compound analogs to stimulate gastric acid secretion.

Protocol:

-

Animal Model: Anesthetized rats are commonly used.

-

Surgical Preparation: The stomach is perfused with saline, and the perfusate is collected to measure acid output.

-

Drug Administration: The this compound analog is administered intravenously or subcutaneously.

-

Sample Collection: Gastric perfusate is collected at regular intervals before and after drug administration.

-

Acid Quantification: The acid content in the collected samples is determined by titration with a standard base (e.g., NaOH) to a neutral pH.

-

Data Analysis: The ED50, the dose that produces 50% of the maximal acid output, is calculated.

Signaling Pathways of the CCKB Receptor

Upon binding of this compound or its analogs, the CCKB receptor undergoes a conformational change, leading to the activation of downstream signaling cascades.

Caption: CCKBR Signaling Cascade.

The primary signaling pathway involves the coupling of the activated CCKBR to the Gq alpha subunit of the heterotrimeric G protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to the regulation of gene expression involved in gastric acid secretion and cell growth.

Experimental Workflow for Analog Evaluation

The systematic evaluation of novel this compound analogs follows a well-defined workflow to characterize their pharmacological profile.

Caption: Drug Discovery Workflow.

This workflow begins with the chemical synthesis and purification of a series of this compound analogs. These compounds are then subjected to in vitro binding assays to determine their affinity for the CCKB receptor. Subsequently, in vitro functional assays are performed to assess their agonistic or antagonistic properties. Promising candidates from these initial screens are then evaluated in in vivo models to determine their physiological effects. The collective data from these assays are used to establish a comprehensive structure-activity relationship, which guides the design and optimization of lead compounds with improved therapeutic potential.

The Effect of Amogastrin on Gastric Mucosal Blood Flow: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amogastrin, a synthetic analogue of the C-terminal tetrapeptide of gastrin, is a potent stimulant of gastric acid secretion. Its primary mechanism of action involves the activation of the cholecystokinin B (CCK2) receptor, initiating a signaling cascade that culminates in increased parietal cell activity. A critical, yet often secondary, consideration in the physiological response to this compound is its influence on gastric mucosal blood flow (GMBF). This technical guide provides an in-depth analysis of the effects of this compound on the gastric mucosal microcirculation, detailing the underlying signaling pathways, summarizing available quantitative data, and outlining key experimental protocols. Given the limited direct quantitative data on this compound, this guide incorporates data from studies on its close analogue, pentagastrin, to provide a comprehensive overview.

Core Mechanism of Action: CCK2 Receptor Signaling

This compound exerts its physiological effects by binding to and activating the CCK2 receptor, a G-protein coupled receptor (GPCR) predominantly found on enterochromaffin-like (ECL) cells and parietal cells within the gastric mucosa.[1][2] The activation of the CCK2 receptor by this compound initiates a complex intracellular signaling cascade.

Upon binding, the CCK2 receptor couples to Gq and Gα12/13 proteins.[1] This leads to the activation of phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] These events, in concert, lead to the primary physiological response of histamine release from ECL cells and direct stimulation of parietal cells, ultimately resulting in increased gastric acid secretion.[1]

The increase in gastric mucosal blood flow is largely considered a secondary response to the heightened metabolic demand of the secreting gastric mucosa.

References

α-Aminoisobutyric Acid (AIB): A Technical Guide to a Non-Metabolizable Amino Acid Probe

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Aminoisobutyric acid (AIB) is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during synthesis.[1] Its chemical structure, featuring a gem-dimethyl group at the α-carbon, makes it structurally unique among amino acids.[2] This configuration confers exceptional stability and resistance to metabolic degradation, rendering it a powerful tool in biological and medical research.[1][3] Because it is not metabolized, AIB serves as a specific probe for studying amino acid transport systems, particularly the Sodium-dependent System A.[4][5] This guide provides a comprehensive overview of AIB's properties, transport kinetics, its role in signaling, and detailed protocols for its use in experimental settings.

Core Properties of α-Aminoisobutyric Acid

The utility of AIB in research is grounded in two fundamental properties: its metabolic stability and its specific mode of transport into the cell.

Non-Metabolizable Nature

AIB's structure, with two methyl groups on its α-carbon, sterically hinders the enzymes that typically metabolize amino acids.[2] Once taken up by cells, it remains in a free and unchanged form, accumulating against a significant concentration gradient.[6][7] This resistance to enzymatic degradation is critical for its application as a tracer; its accumulation directly reflects transport activity without the confounding variable of metabolic conversion.[1][8] This property is also leveraged in peptide design, where incorporating AIB can significantly increase a peptide's half-life and resistance to proteolysis.[2][9]

Primary Transport Mechanism: System A

AIB is predominantly transported into cells by the System A neutral amino acid transport system.[10][11] This system is characterized by its sodium-dependency and its preference for small, neutral amino acids like alanine, serine, and glycine.[6][12] Key features of AIB transport via System A include:

-

Sodium-Dependence: The transport of AIB is coupled to the sodium gradient across the cell membrane. Depletion of extracellular Na+ inhibits AIB influx and can enhance its efflux.[10][13]

-

Energy-Dependence: AIB uptake is an active process that requires cellular energy. Metabolic inhibitors that disrupt the proton motive force or glycolysis can prevent or greatly reduce AIB accumulation.[6][14]

-

Saturability: The transport follows Michaelis-Menten kinetics, indicating a carrier-mediated process that can be saturated at high substrate concentrations.[5][6]

While primarily a System A substrate, some transport of AIB via the Na+-independent System L has been observed in certain tissues, where its uptake can be inhibited by large neutral amino acids like phenylalanine and leucine.[12][15]

Quantitative Data on AIB Transport

The kinetics of AIB transport have been characterized in numerous cell and tissue types. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of α-Aminoisobutyric Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₉NO₂ | [3] |

| Molecular Weight | 103.12 g/mol | [3] |

| Synonyms | 2-Aminoisobutyric acid, 2-Methylalanine | [16] |

| Nature | Non-proteinogenic amino acid |[1][16] |

Table 2: Kinetic Parameters of AIB Transport

| Model System | Transport System | Apparent Kₘ (mM) | Vₘₐₓ (nmol/time/mg protein or plate) | Source |

|---|---|---|---|---|

| Osteoblastic Rat Osteosarcoma Cells (ROS 17/2) | System A | 0.57 | 4.07 nmol/30 min/plate | [5] |

| Mouse Brain Slices (Pyruvate Medium) | Saturable Component | Not specified, but binding is weaker than in glucose medium | Unchanged from glucose medium | [17] |

| Streptococcus lactis | Low-affinity system | Similar values for galactose or arginine energy sources | Similar values for galactose or arginine energy sources |[14] |

Table 3: Unidirectional Transfer Rate Constants of AIB

| Tissue / Barrier | Experimental Condition | Transfer Rate Constant (ml g⁻¹ min⁻¹) | Source |

|---|---|---|---|

| Rat Brain (Thalamus) | Blood-to-Brain | 0.0018 | [18] |

| Rat Brain (In situ perfusion) | Blood-to-Brain (PS product) | 0.0038 (μl/g/min) | [15] |

| Rat Brain (In situ perfusion with 2 mM Phenylalanine) | Blood-to-Brain (PS product) | 0.0013 (μl/g/min) |[15] |

AIB in Cellular Signaling

As a probe for System A, AIB is instrumental in studying the regulation of this transporter, which is closely linked to cellular growth, metabolic status, and hormone signaling.

Regulation by Insulin and Growth Factors

System A transport activity is often upregulated by hormones and growth factors, most notably insulin.[19] Insulin can increase the net uptake of AIB two- to threefold, primarily by stimulating influx without significantly affecting efflux.[19][20] This effect is thought to be part of insulin's broader role in promoting anabolic processes. The stimulation of AIB uptake by insulin parallels the hormone's effect on glucose uptake, suggesting a coordinated regulation of nutrient transport.[20] In some contexts, AIB1 (Amplified in Breast Cancer 1) deficiency has been shown to impair the insulin-like growth factor I signaling pathway, highlighting the intricate connections between amino acid transport coactivators and metabolic signaling.[21]

Figure 1. Regulation of AIB transport via System A by insulin signaling.

Applications in Research and Drug Development

AIB's unique characteristics make it a versatile tool.

-

Tracer for System A Activity: Radiolabeled AIB (e.g., [¹⁴C]AIB or [³H]AIB) is widely used to measure System A transport rates in vitro and in vivo.[10] This is valuable for studying metabolic changes in various conditions, including cancer, where System A activity is often upregulated to meet the high demand for amino acids.

-

Probe for BBB Permeability: Due to its low rate of transport across the normal blood-brain barrier (BBB) but rapid uptake by brain cells, AIB is an excellent marker for measuring increases in BBB permeability.[18]

-

Peptide and Drug Design: Incorporating AIB into peptides enhances their stability and can enforce specific secondary structures, such as helices.[2][16] This is a key strategy in developing peptide-based drugs with improved pharmacokinetic profiles, including cell-penetrating peptides for drug delivery.[9]

-

Investigating Metabolic Regulation: Because AIB can stimulate certain cellular responses typically triggered by natural amino acids without being consumed, it helps to decouple transport-related signaling from downstream metabolic events.[4] For example, AIB can stimulate hepatic ornithine decarboxylase (ODC) activity, mimicking the effect of a protein meal.[4]

Figure 2. Core properties of AIB and its resulting research applications.

Experimental Protocols

The most common application of AIB is in measuring amino acid transport. The following is a generalized protocol for an in vitro uptake assay using radiolabeled AIB in adherent cell cultures.

Protocol: Measuring [¹⁴C]AIB Uptake in Adherent Mammalian Cells

This protocol is adapted from methodologies described for various cell and tissue types.[10][22]

I. Materials

-

Adherent cells of interest (e.g., SW480, K562)

-

Complete cell culture medium (e.g., MEM with 10% FBS)

-

6-well or 12-well cell culture plates

-

Uptake Buffer (e.g., Hank's Balanced Salt Solution - HBSS, or a Na+-free buffer for control experiments)

-

[¹⁴C]α-aminoisobutyric acid (stock solution of known specific activity)

-

Unlabeled AIB (for competition experiments)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., 0.1 M NaOH or 1% SDS)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Protein assay kit (e.g., BCA or Bradford)

II. Cell Culture and Seeding

-

Culture cells under standard conditions (37°C, 5% CO₂).

-

Seed cells into 6-well plates at a density that ensures they reach a confluent monolayer on the day of the experiment (e.g., 3 x 10⁵ cells/well for SW480 cells).[22]

-

Allow cells to adhere and grow for 24-48 hours.

III. AIB Uptake Assay

-

On the day of the experiment, aspirate the culture medium from the wells.

-

Wash the cell monolayer twice with 1 mL of pre-warmed (37°C) Uptake Buffer.

-

Prepare the "Uptake Solution": Dilute [¹⁴C]AIB in pre-warmed Uptake Buffer to the desired final concentration (e.g., 0.1 mM). The final concentration may be optimized based on the transporter's Kₘ.[23]

-

To start the uptake, add 1 mL of the Uptake Solution to each well.

-

Incubate the plate at 37°C for a defined period. For initial rate measurements, short incubation times (e.g., 1-5 minutes) are used.[10] A time-course experiment should be performed to determine the linear range of uptake.

-

To stop the uptake, rapidly aspirate the Uptake Solution and immediately wash the monolayer three times with 2 mL of ice-cold PBS. This removes extracellular tracer.

-

Lyse the cells by adding 0.5 mL of cell lysis buffer to each well and incubating for 30 minutes at room temperature.

-

Transfer the lysate from each well into a separate scintillation vial.

-

Add 5 mL of scintillation cocktail to each vial.

-

Measure the radioactivity in a liquid scintillation counter (counts per minute, CPM).

-

Use a small aliquot of the lysate (e.g., 20 µL) to determine the total protein content in each well.

IV. Data Analysis

-

Normalize the CPM for each sample to its protein content (CPM/mg protein).

-

Convert the normalized CPM to a molar amount of AIB uptake (e.g., nmol/mg protein) using the specific activity of the [¹⁴C]AIB stock. Uptake (nmol/mg) = (CPM_sample / mg_protein) / (Specific Activity in CPM/nmol)

-

Plot uptake (nmol/mg protein) against time to confirm linearity and determine the transport rate.

Figure 3. Standard experimental workflow for an in vitro AIB uptake assay.

Conclusion

α-Aminoisobutyric acid is an invaluable tool for researchers in cell biology, neuroscience, and drug development. Its resistance to metabolism and specific transport via System A allow for the precise and reliable quantification of amino acid transport activity. This enables detailed investigation into the regulation of nutrient uptake by hormones, growth factors, and pharmacological agents. Furthermore, its structural properties provide a stable scaffold for the design of novel peptide therapeutics. A thorough understanding of AIB's properties and its associated experimental methodologies is essential for leveraging its full potential in advancing scientific discovery.

References

- 1. α-Aminoisobutyric Acid: What Makes It Unique? -ETprotein [etprotein.com]

- 2. lifetein.com [lifetein.com]

- 3. Aminoisobutyric acid | C4H9NO2 | CID 6119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Non-metabolizable amino acids are potent stimulators of hepatic and renal ornithine decarboxylase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characteristics of a neutral amino acid transport system (system A) in osteoblastic rat osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Properties of alpha-aminoisobutyric acid transport in a thermophilic microorganism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Properties of α-Aminoisobutyric Acid Transport in a Thermophilic Microorganism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cellular uptake of Aib-containing amphipathic helix peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characteristics of alpha-aminoisobutyric acid transport in rat skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. System A amino acid transport in cultured human tumor cells: implications for tumor imaging with PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characteristics of alpha-aminoisobutyric acid transport by lactating rat mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Characteristics and energy requirements of an alpha-aminoisobutyric acid transport system in Streptococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transport of alpha-aminoisobutyric acid across the blood-brain barrier studied with in situ perfusion of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 17. Kinetics of and rate equations for the uptake of alpha-amino-isobutyric aicd and gamma-aminobutyric acid by mouse brain slices incubated in a glucose-free medium containing pyruvate as the energy source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Transport of alpha-aminoisobutyric acid across brain capillary and cellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Alpha-aminoisobutyric acid transport in rat soleus muscle and its modification by membrane stabilizers and insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Additive effects of prior exercise and insulin on glucose and AIB uptake by rat muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. AIB1/SRC-3 deficiency affects insulin-like growth factor I signaling pathway and suppresses v-Ha-ras-induced breast cancer initiation and progression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]

Amogastrin: A Technical Guide to its Biological Function and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amogastrin, a synthetic C-terminal tetrapeptide amide analogue of the hormone gastrin, plays a significant role in gastrointestinal physiology. Its primary functions include the stimulation of gastric acid secretion and the promotion of mucosal growth. As a gastrin analogue, this compound exerts its effects by interacting with cholecystokinin B (CCKB) receptors, initiating a cascade of intracellular signaling events. This technical guide provides an in-depth overview of the biological functions and signaling pathways of this compound, presenting quantitative data for related compounds, detailed experimental protocols, and visual diagrams to elucidate its mechanism of action.

Core Biological Functions

This compound's biological activities are intrinsically linked to its agonistic action on the CCKB receptor, also known as the gastrin receptor. This receptor is predominantly found in the central nervous system and the gastrointestinal tract.[1] The key physiological and pathophysiological roles of this compound and its natural counterpart, gastrin, are summarized below.

Stimulation of Gastric Acid Secretion

The most well-documented function of this compound is the stimulation of hydrochloric acid (HCl) secretion from parietal cells in the stomach. This process is crucial for digestion and for creating an acidic environment that inhibits pathogen growth.[2] The stimulation of acid secretion occurs through two primary mechanisms:

-

Direct stimulation of parietal cells: this compound binds to CCKB receptors on the surface of parietal cells.[3]

-

Indirect stimulation via histamine release: this compound also stimulates enterochromaffin-like (ECL) cells to release histamine. Histamine then acts on H2 receptors on parietal cells, further potentiating acid secretion.[3][4]

Trophic Effects on Gastrointestinal Mucosa

This compound, like gastrin, exhibits trophic (growth-promoting) effects on the gastric mucosa.[2] This includes stimulating the proliferation and maturation of parietal and ECL cells.[2] This proliferative effect is essential for maintaining the integrity of the gastric lining.

Role in Cell Proliferation and Cancer

The proliferative effects of the gastrin pathway have also been implicated in the growth of certain cancers. Gastrin has been shown to stimulate the proliferation of various cancer cell lines, including those from the stomach and colon.[5][6][7][8] This has led to research into CCKB receptor antagonists as potential anti-cancer therapies.[9] For instance, studies have shown that gastrin at concentrations of 5 or 100 nM can weakly increase proliferation in the U87 human glioblastoma cell line.[10]

Quantitative Data

| Compound | Receptor | Parameter | Value | Cell Line/System | Reference |

| Gastrin-17-I | Human CCKB | IC50 | 6 nM | Transfected Cells | [11] |

| Pentagastrin | - | Relative Potency | ~10x less than Gastrin-17 | AGS human adenocarcinoma cells | [8] |

| Gastrin | - | Proliferation | Weak increase | U87 glioblastoma cells | [10] |

Table 1: Quantitative data for Gastrin and its Analogs. This table summarizes the available quantitative data on the binding affinity and proliferative effects of gastrin and pentagastrin.

Signaling Pathways

The binding of this compound to the CCKB receptor, a G-protein coupled receptor (GPCR), triggers a complex network of intracellular signaling pathways. These pathways ultimately mediate the diverse biological effects of this compound.

Gq/11 Pathway and Calcium Mobilization

The CCKB receptor is primarily coupled to the Gq/11 family of G proteins. Upon activation, this leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ is a key event in the stimulation of gastric acid secretion.[12]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The activation of the CCKB receptor by this compound can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade. This pathway is crucial for cell proliferation, differentiation, and survival. The activation of this pathway contributes to the trophic effects of this compound on the gastric mucosa.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is another important cascade activated by this compound. This pathway is a key regulator of cell survival, growth, and metabolism. Dysregulation of the PI3K/Akt pathway is frequently observed in cancer.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological function of this compound and related compounds.

Radioligand Binding Assay for CCKB Receptor

This assay is used to determine the binding affinity (Ki) of a compound for the CCKB receptor.

Objective: To measure the displacement of a radiolabeled ligand from the CCKB receptor by a non-labeled competitor (e.g., this compound).

Materials:

-

Cell membranes expressing the CCKB receptor.

-

Radioligand (e.g., [125I]-labeled gastrin).

-

Unlabeled competitor compound (this compound).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate a fixed concentration of the radioligand with the cell membranes in the presence of varying concentrations of the unlabeled competitor.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vitro Gastric Acid Secretion Assay

This assay measures the ability of a compound to stimulate gastric acid secretion from isolated gastric glands or parietal cells.

Objective: To quantify the dose-dependent effect of this compound on gastric acid secretion.

Materials:

-

Isolated gastric glands or parietal cells.

-

Culture medium.

-

This compound at various concentrations.

-

pH-sensitive fluorescent dye (e.g., BCECF-AM).

-

Fluorometer.

Procedure:

-

Load the isolated gastric glands or parietal cells with a pH-sensitive fluorescent dye.

-

Stimulate the cells with varying concentrations of this compound.

-

Measure the changes in intracellular pH over time using a fluorometer.

-

The rate of acidification is indicative of the rate of gastric acid secretion.

-

Plot the rate of acid secretion against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.

Objective: To determine the IC50 or EC50 of this compound for cell proliferation in a specific cell line.

Materials:

-

Adherent cancer cell line (e.g., AGS gastric adenocarcinoma cells).

-

Cell culture medium and supplements.

-

This compound at various concentrations.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO).

-

96-well plate reader.

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24-72 hours).

-

Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution.

-

Measure the absorbance at a specific wavelength using a plate reader.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Calculate the IC50 or EC50 value from the resulting dose-response curve.

Western Blotting for MAPK (ERK) Activation

This technique is used to detect the phosphorylation and thereby activation of specific proteins in a signaling pathway.

Objective: To determine if this compound treatment leads to the phosphorylation of ERK in a target cell line.

Materials:

-

Target cell line.

-

This compound.

-

Lysis buffer.

-

Protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and membranes (e.g., PVDF).

-

Blocking buffer.

-

Primary antibodies (anti-phospho-ERK and anti-total-ERK).

-

Secondary antibody conjugated to an enzyme (e.g., HRP).

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Treat cells with this compound for various time points.

-

Lyse the cells to extract proteins.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK.

-

Wash the membrane and incubate with a secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total ERK to confirm equal protein loading.

Conclusion

This compound, as a potent gastrin analogue, plays a critical role in regulating gastric acid secretion and mucosal cell proliferation through its interaction with the CCKB receptor. The activation of this receptor initiates a complex web of signaling pathways, including the Gq/11, MAPK, and PI3K/Akt cascades, which collectively mediate its diverse physiological and potential pathophysiological effects. While specific quantitative data for this compound is limited, the information available for gastrin and other analogues provides a strong foundation for understanding its potency and mechanism of action. The experimental protocols detailed in this guide offer a robust framework for the further investigation of this compound and the development of novel therapeutic strategies targeting the gastrin/CCKB receptor pathway.

References

- 1. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]

- 2. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Control of gastric acid secretion:the gastrin-ECL cell-parietal cell axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of gastrin on gastric mucosal cell proliferation in man - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stimulating effect of pentagastrin on cancer cell proliferation kinetics in chemically induced colon cancer in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gastrokine 1 inhibits gastrin-induced cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gastrin and pentagastrin enhance the tumour proliferation of human stable cultured gastric adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gastrin and Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gastrin inhibits motility, decreases cell death levels and increases proliferation in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Pentagastrin? [synapse.patsnap.com]

Amogastrin as a Gastrin Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amogastrin, a synthetic tetrapeptide analogue of the C-terminal tetrapeptide of gastrin, acts as a potent and selective agonist for the cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor.[1] Its structure is designed to mimic the biologically active portion of endogenous gastrin, thereby eliciting similar physiological responses, most notably the stimulation of gastric acid secretion.[2] This technical guide provides an in-depth overview of this compound's chemical properties, its mechanism of action as a gastrin receptor agonist, and the downstream signaling pathways it activates. Furthermore, it details experimental protocols for characterizing its binding and functional activity and presents quantitative data on its bioactivity, primarily using its close analogue, pentagastrin, as a surrogate due to the limited availability of specific quantitative data for this compound.

Chemical Properties of this compound and Pentagastrin

This compound and pentagastrin are synthetic peptides that share the C-terminal tetrapeptide amide of gastrin, which is responsible for its biological activity.[3][4]

| Property | This compound | Pentagastrin |

| IUPAC Name | (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(2-methylbutan-2-yloxycarbonylamino)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid[5] | (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid[6] |

| Molecular Formula | C35H46N6O8S[5] | C37H49N7O9S[6] |

| Molecular Weight | 710.8 g/mol [5] | 767.9 g/mol [6] |

| CAS Number | 16870-37-4[4] | 5534-95-2[6] |

| Synonyms | AOC-tetragastrin, Amogastrina[4] | Peptavlon[7] |

Mechanism of Action: Gastrin Receptor Agonism

This compound exerts its effects by binding to and activating the CCK2 receptor, a G-protein coupled receptor (GPCR).[7] The CCK2 receptor is primarily found on parietal cells and enterochromaffin-like (ECL) cells in the gastric mucosa.[8] Upon binding, this compound induces a conformational change in the receptor, initiating a cascade of intracellular signaling events.[7]

Signaling Pathways

The activation of the CCK2 receptor by an agonist like this compound triggers the Gq alpha subunit of its associated G-protein. This initiates the phospholipase C (PLC) signaling pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, ultimately leading to the physiological response.[9]

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in recent literature, data for its closely related and functionally similar analogue, pentagastrin, is presented below as a surrogate.

Binding Affinity

| Compound | Receptor | Cell Line | Assay Type | IC50 (nM) | Reference |

| Pentagastrin | CCK2R | A431-CCK2R | Competition Assay | 0.76 ± 0.11 | [10] |

| Pentagastrin | CCK2R | Guinea Pig Brain | Competition Assay | 11 | [3] |

Potency (EC50)

| Compound | Response Measured | Cell Line | EC50 (nM) | Reference |

| Pentagastrin | Calcium Mobilization | A431-CCK2R cells | 2.80 ± 0.52 | [11] |

| Pentagastrin | Calcium Mobilization | AR42J cells | 0.43 ± 0.19 | [11] |

Efficacy

| Compound | Effect | Model | Dosage | Result | Reference |

| Pentagastrin | Gastric Acid Secretion | Human | 6 µg/kg (subcutaneous) | Stimulation of maximal acid output | [12] |

| Pentagastrin | Gastric Acid Secretion | Human | 0.5 µg/kg (intravenous) | 40% of peak histamine response | [13] |

| This compound | Prostaglandin Release | Human | Not specified | Increased release of PGE2 and 6-keto-PGF1α | [14] |

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a standard competitive radioligand binding assay to determine the affinity of a test compound like this compound for the CCK2 receptor.

Methodology:

-

Preparation of Membranes:

-

Culture cells expressing the CCK2 receptor (e.g., A431-CCK2R cells).[15]

-

Harvest cells and homogenize in a cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Assay Setup:

-

In a multi-well plate, add the cell membrane preparation to each well.

-

Add a fixed concentration of a radiolabeled gastrin analogue (e.g., [125I]-Gastrin) to all wells.[15]

-

Add increasing concentrations of unlabeled this compound (the competitor) to the wells. Include control wells with no competitor (total binding) and wells with a high concentration of a known CCK2R ligand to determine non-specific binding.

-

-

Incubation:

-